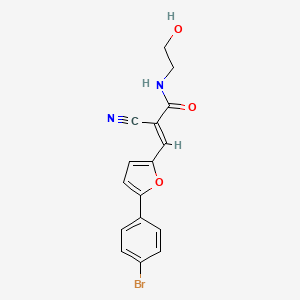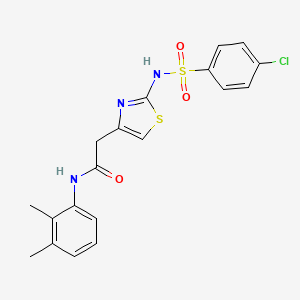
3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate
カタログ番号:
B2896898
CAS番号:
1351630-39-1
分子量:
402.88
InChIキー:
MPWVUKVFPAIHQI-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate” is an organic compound. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also has a benzamido group and a phenylcarbamate group, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclohexyl group would form a six-membered ring, and the benzamido and phenylcarbamate groups would likely be attached to this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The compound contains several functional groups that could potentially react under suitable conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .科学的研究の応用
Structural Analysis and Synthesis
- The structure of glibenclamide, which is closely related to 3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate, has been extensively studied in both solution and solid states through a combination of NMR spectroscopy and theoretical calculations. This compound is an antidiabetic drug, and its detailed structural analysis aids in understanding its pharmacological activity (Sanz et al., 2012).
- Research on the synthesis of carbon-14 and tritium-labeled glyburide (a compound structurally related to this compound) has contributed to the study of its metabolism and distribution in biological systems, providing insights into its therapeutic potential and safety profile (Hsi, 1973).
Molecular Interactions and Configurations
- Investigations into the molecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide have provided valuable information on the influence of intermolecular interactions on molecular geometry, which can be crucial for the development of new drugs with improved efficacy and reduced side effects (Karabulut et al., 2014).
- Studies on the structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives have elucidated how changes in molecular structure can affect their reactivity and interaction with biological molecules, which is essential for designing more effective and selective therapeutic agents (Galal et al., 2018).
Applications in Chromatography and Pharmacology
- Cyclohexylcarbamates of cellulose and amylose have been evaluated as chiral stationary phases (CSPs) for high-performance liquid chromatography and thin-layer chromatography, showcasing the potential of cyclohexylcarbamate derivatives in analytical chemistry for resolving enantiomers, which is crucial in the pharmaceutical industry to ensure the safety and efficacy of chiral drugs (Kubota & Yamamoto, 2000).
作用機序
特性
IUPAC Name |
[3-[(5-chloro-2-methoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-19-11-10-14(22)12-18(19)20(25)23-16-8-5-9-17(13-16)28-21(26)24-15-6-3-2-4-7-15/h2-4,6-7,10-12,16-17H,5,8-9,13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWVUKVFPAIHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide
Cat. No.: B2896816
CAS No.: 2551117-41-8
4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a...
Cat. No.: B2896817
CAS No.: 305343-00-4
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid
Cat. No.: B2896818
CAS No.: 344282-20-8
N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-...
Cat. No.: B2896819
CAS No.: 1050829-59-8
![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]acetamide](/img/structure/B2896816.png)
![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)



![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)
![N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2896834.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)
